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molecular formula C11H12ClN3O2 B8424470 6-Chloro-3-methyl-1-(1-methylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

6-Chloro-3-methyl-1-(1-methylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B8424470
M. Wt: 253.68 g/mol
InChI Key: HCNLJCWUXKHIRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637509B2

Procedure details

3-Methyl-1-(1-methylethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (1.5 g, 6.38 mmol) was added to a solution of THF (15 mL) followed by addition of phosphorous oxychloride (8.9 mL, 96 mmol), and the contents heated at 105° C. overnight. After cooling to room temperature, the contents were concentrated in vacuo to remove most of the volatiles. The residual contents were slowly poured into a solution of iced water and 1N NaOH (10 mL), and the contents were stirred at room temperature for 24 h, during which time solid precipitation ensued. Additional 1N NaOH was added, upon which the solids went into solution. After stirring at room temperature for an additional 30 min., the contents were cooled in an ice bath and the mixture slowly acidified to pH=3-4 by slow addition of 6N HCl, to afford a heterogenous mixture. The mixture was filtered and a white solid set aside. The aq. layer was further extracted with EtOAc and DCM. The combined organic layers dried were dried over MgSO4, filtered and concentrated in vacuo. The resultant light brown solid was triturated in EtOAc/EtOH (1:1) and filtered to afford a first crop of white solid product, which was set aside. The filtrate was again concentrated in vacuo. The residue was diluted with EtOAc, sonicated, treated with hexanes, and filtered. The process was repeated. The isolated solid product crops were dried under vacuum (3 h) and collected as 1.33 g (80%). LCMS E-S (M+H): 254.3 1H NMR (400 MHz, DMSO-d6) δ ppm 1.46 (d, 6H), 2.60 (s, 3H), 5.10 (quin, J=6.63 Hz, 1H), 7.50 (s, 1H), 14.17 (br. s., 1H).
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]2[C:9]([C:11]([OH:13])=[O:12])=[CH:8][C:7](=O)[NH:6][C:5]=2[N:4]([CH:15]([CH3:17])[CH3:16])[N:3]=1.P(Cl)(Cl)([Cl:20])=O>C1COCC1>[Cl:20][C:7]1[CH:8]=[C:9]([C:11]([OH:13])=[O:12])[C:10]2[C:2]([CH3:1])=[N:3][N:4]([CH:15]([CH3:17])[CH3:16])[C:5]=2[N:6]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
CC1=NN(C=2NC(C=C(C21)C(=O)O)=O)C(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
8.9 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
the contents were stirred at room temperature for 24 h, during which time solid precipitation
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the contents were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove most of the volatiles
ADDITION
Type
ADDITION
Details
The residual contents were slowly poured into a solution of iced water and 1N NaOH (10 mL)
ADDITION
Type
ADDITION
Details
Additional 1N NaOH was added, upon which the solids
STIRRING
Type
STIRRING
Details
After stirring at room temperature for an additional 30 min.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the contents were cooled in an ice bath
ADDITION
Type
ADDITION
Details
the mixture slowly acidified to pH=3-4 by slow addition of 6N HCl
CUSTOM
Type
CUSTOM
Details
to afford a heterogenous mixture
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
The aq. layer was further extracted with EtOAc and DCM
CUSTOM
Type
CUSTOM
Details
The combined organic layers dried
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resultant light brown solid was triturated in EtOAc/EtOH (1:1)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to afford a first crop of white solid product, which
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was again concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with EtOAc
CUSTOM
Type
CUSTOM
Details
sonicated
ADDITION
Type
ADDITION
Details
treated with hexanes
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The isolated solid product crops were dried under vacuum (3 h)
Duration
3 h
CUSTOM
Type
CUSTOM
Details
collected as 1.33 g (80%)

Outcomes

Product
Details
Reaction Time
24 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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